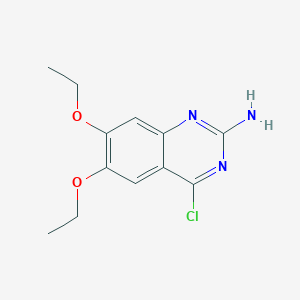
4-Chloro-6,7-diethoxyquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6,7-diethoxyquinazolin-2-amine is a quinazoline derivative with significant potential in various scientific fields. Quinazoline compounds are known for their diverse biological activities, making them valuable in medicinal chemistry and other research areas.
Preparation Methods
The synthesis of 4-Chloro-6,7-diethoxyquinazolin-2-amine typically involves several steps:
Nitration: Starting with 3,4-diethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-diethoxyacetophenone.
Condensation: The nitro compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to form a propenyl derivative.
Reduction and Cyclization: This intermediate is then subjected to hydrogenation, leading to the formation of 4-hydroxy-6,7-diethoxyquinoline.
Chlorination: Finally, chlorination of the hydroxy compound yields this compound.
Chemical Reactions Analysis
4-Chloro-6,7-diethoxyquinazolin-2-amine undergoes various chemical reactions:
Oxidation: It can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents like hydrogen gas, palladium catalysts, and chlorinating agents are frequently used. .
Scientific Research Applications
4-Chloro-6,7-diethoxyquinazolin-2-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential, particularly in developing drugs targeting specific enzymes and receptors.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-diethoxyquinazolin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cellular signaling pathways.
Pathways: The compound can inhibit or activate pathways related to cell proliferation, apoptosis, and other critical biological processes
Comparison with Similar Compounds
4-Chloro-6,7-diethoxyquinazolin-2-amine can be compared with other quinazoline derivatives:
Similar Compounds: 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 2-Chloro-6,7-dimethoxyquinazolin-4-amine.
Uniqueness: The presence of ethoxy groups instead of methoxy groups in this compound may confer different chemical properties and biological activities, making it unique among its analogs
Properties
IUPAC Name |
4-chloro-6,7-diethoxyquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-3-17-9-5-7-8(6-10(9)18-4-2)15-12(14)16-11(7)13/h5-6H,3-4H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPOOWHMSTUFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

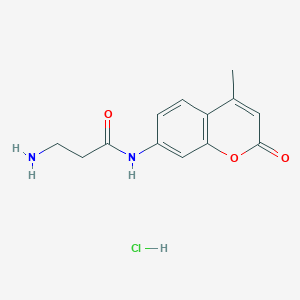
![Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8132150.png)
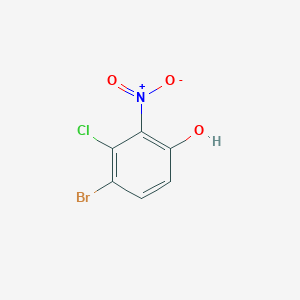
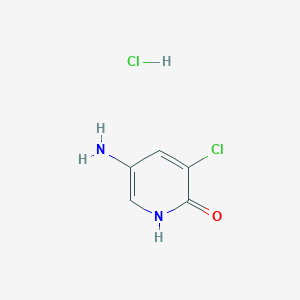
![7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B8132168.png)
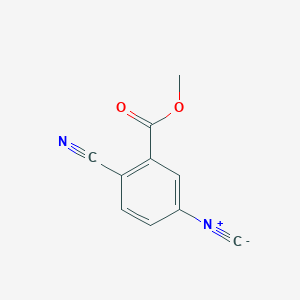

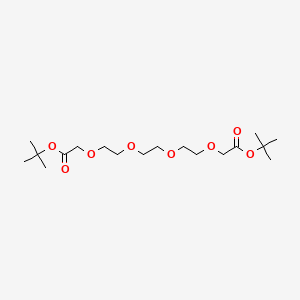
![6-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one](/img/structure/B8132205.png)




